molecular formula C13H20N2O B7471050 2-(4-Propan-2-ylpiperazin-1-yl)phenol

2-(4-Propan-2-ylpiperazin-1-yl)phenol

Cat. No. B7471050
M. Wt: 220.31 g/mol
InChI Key: HOMIQJIHTCVJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Propan-2-ylpiperazin-1-yl)phenol, also known as 4-(2-hydroxyphenyl)-1-(2-propyl)piperazine or PIPES, is a commonly used buffer in biochemical research. It is a zwitterionic compound with a pKa of 7.5, which makes it an ideal buffer for physiological pH range of 6.1-8.1. PIPES is a versatile buffer that can be used in a variety of applications, including protein crystallization, enzyme assays, and electrophoresis.

Mechanism of Action

PIPES acts as a buffer by accepting or donating protons to maintain a stable pH. It has a buffering capacity that is similar to other commonly used buffers such as HEPES and Tris. PIPES is unique in that it has a low affinity for divalent cations, which makes it an ideal buffer for studies involving metal-dependent enzymes.
Biochemical and Physiological Effects:
PIPES has been shown to have minimal effects on enzymatic activity and protein stability. It is also non-toxic to cells, making it a safe choice for cell culture studies. PIPES has been used in a variety of physiological studies, including the measurement of intracellular pH and the study of ion channels.

Advantages and Limitations for Lab Experiments

The advantages of using PIPES as a buffer include its ability to maintain a stable pH over a wide range of temperatures and its compatibility with a wide range of enzymes and proteins. PIPES also has a low UV absorbance, which makes it ideal for spectrophotometric assays. The limitations of using PIPES include its low solubility at high concentrations and its limited buffering capacity at pH values outside of its optimal range.

Future Directions

There are several future directions for the use of PIPES in biochemical research. One area of interest is the study of metal-dependent enzymes, as PIPES has a low affinity for divalent cations. Additionally, PIPES could be used in the development of new protein crystallization methods. Finally, the use of PIPES in the study of ion channels could lead to a better understanding of their function and potential therapeutic targets.
In conclusion, PIPES is a versatile buffer that has a wide range of applications in biochemical research. Its unique properties make it an ideal choice for many experiments, including protein crystallization, enzyme assays, and electrophoresis. While there are limitations to its use, PIPES remains a popular choice for researchers due to its compatibility with a wide range of enzymes and proteins.

Synthesis Methods

The synthesis of PIPES involves the reaction of 2-hydroxybenzaldehyde with 2-propylpiperazine in the presence of a base catalyst. The reaction produces PIPES as a white crystalline solid with a high purity of over 99%.

Scientific Research Applications

PIPES is widely used as a buffer in biochemical research due to its unique properties. It has a low UV absorbance, which makes it ideal for spectrophotometric assays. PIPES is also compatible with a wide range of enzymes and proteins, making it a popular choice for protein crystallization and enzyme assays. Additionally, PIPES has been used in electrophoresis to separate proteins based on their charge and size.

properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-5-3-4-6-13(12)16/h3-6,11,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMIQJIHTCVJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Propan-2-ylpiperazin-1-yl)phenol

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